5-(2-Thiophene)-2-thiobarbituric acid

Descripción general

Descripción

El gemifloxacino mesilato es un agente antibacteriano quinolónico de amplio espectro utilizado principalmente para el tratamiento de la exacerbación bacteriana aguda de la bronquitis crónica y la neumonía leve a moderada . Es conocido por su efectividad contra bacterias grampositivas y gramnegativas, lo que lo convierte en una herramienta valiosa para combatir las infecciones respiratorias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de gemifloxacino mesilato implica varios pasos, comenzando con la preparación de la estructura quinolónica principal. El intermedio clave es el ácido 7-[(4Z)-3-(aminometil)-4-(metoxiimino)-1-pirrolidinil]-1-ciclopropil-6-fluoro-4-oxo-1,8-naftiridina-3-carboxílico . Este intermedio se hace reaccionar entonces con ácido metanosulfónico para formar la sal mesilato .

Métodos de producción industrial

La producción industrial de gemifloxacino mesilato normalmente implica una combinación de pasos de prefabricación de granos por método húmedo y fabricación de granos en lecho fluidizado . Después de que los granos se secan y se terminan, se añaden agentes desintegrantes y lubricantes para prensar el compuesto en tabletas .

Análisis De Reacciones Químicas

Tipos de reacciones

El gemifloxacino mesilato se somete a diversas reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución .

Productos principales

Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede dar lugar a derivados hidroxilados, mientras que las reacciones de sustitución pueden producir diversos derivados quinolónicos sustituidos .

Aplicaciones Científicas De Investigación

El gemifloxacino mesilato tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El gemifloxacino mesilato ejerce sus efectos antibacterianos inhibiendo la síntesis de ADN. Se dirige específicamente e inhibe las enzimas ADN girasa y topoisomerasa IV, que son esenciales para la replicación, transcripción, reparación y recombinación del ADN bacteriano . Esta inhibición conduce a la interrupción de los procesos celulares bacterianos y finalmente da como resultado la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares

- Ciprofloxacina

- Levofloxacina

- Moxifloxacina

- Ofloxacina

Singularidad

El gemifloxacino mesilato es único entre las quinolonas debido a su actividad de amplio espectro y su eficacia contra cepas bacterianas multirresistentes . También tiene un perfil farmacocinético favorable, con alta biodisponibilidad y amplia penetración en los tejidos .

Actividad Biológica

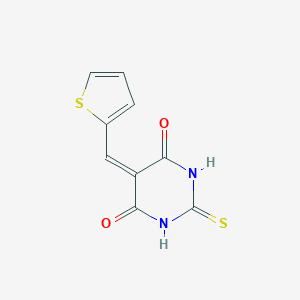

5-(2-Thiophene)-2-thiobarbituric acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and microbiology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (CAS No. 120244-32-8) features a thiophene ring, which is known for its role in various biological activities. The presence of sulfur in the thiophene structure can enhance the compound's interaction with biological targets, making it a subject of interest for drug development.

Biological Activities

Anticancer Properties

Research indicates that derivatives of thiobarbituric acid, including this compound, exhibit significant anticancer activity. A study synthesized various thiobarbituric acid derivatives and evaluated their effects on melanoma and other solid tumor cell lines. The results showed that certain derivatives induced cell death through mechanisms involving apoptosis, as evidenced by the cleavage of PARP and inhibition of anti-apoptotic proteins such as Bcl-2 and Survivin .

- Case Study : In vitro tests demonstrated that compounds similar to this compound inhibited the viability of melanoma cells with IC50 values ranging from 7.5 μM to 10 μM, indicating potent anticancer effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may be effective against multi-drug resistant bacterial strains. The mechanism of action is hypothesized to involve interference with bacterial DNA synthesis or other critical cellular processes.

- Research Findings : In microbiological studies, this compound demonstrated activity against various Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibacterial agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : By modulating apoptotic pathways, it promotes programmed cell death in cancer cells.

- Interference with Bacterial Functions : Its interaction with bacterial DNA or protein synthesis pathways could explain its antimicrobial effects.

Comparative Analysis

To better understand the efficacy of this compound relative to other compounds, a comparative table is presented below:

| Compound | Activity Type | IC50 (μM) | Targeted Cells/Organisms |

|---|---|---|---|

| This compound | Anticancer | 7.5-10 | Melanoma cells |

| Novel thiobarbiturates | Anticancer | Varies | Various solid tumors |

| Gemifloxacin mesilate | Antimicrobial | Varies | Multi-drug resistant bacteria |

Propiedades

IUPAC Name |

2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S2/c12-7-6(4-5-2-1-3-15-5)8(13)11-9(14)10-7/h1-4H,(H2,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJYQNYSKWLZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)NC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152749 | |

| Record name | 5-(2-Thiophene)-2-thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120244-32-8 | |

| Record name | 5-(2-Thiophene)-2-thiobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120244328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Thiophene)-2-thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.